2-Hydrazinocarbonyl-N-phenyl-acetamide
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Overview
Description
“2-Hydrazinocarbonyl-N-phenyl-acetamide” is a chemical compound with the molecular formula C9H11N3O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Hydrazinocarbonyl-N-phenyl-acetamide” is represented by the SMILES notation: CC(=O)NC1=CC=CC=C1C(=O)NN . The molecular weight is 193.20 .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activities : A study by Thomas, Geetha, and Murugan (2009) explored the synthesis of benzoxazole compounds using 2-Hydrazinocarbonyl-N-phenyl-acetamide. These compounds demonstrated significant anti-inflammatory activities and were evaluated for their antimicrobial properties, although none showed activity at the concentration of 1000μg/well (Thomas, Geetha, & Murugan, 2009).
N-(2-hydroxy phenyl) acetamide in Arthritis : Jawed, Shah, Jamall, and Simjee (2010) investigated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide, a derivative of 2-Hydrazinocarbonyl-N-phenyl-acetamide, in rats. Their results suggested promising anti-arthritic properties (Jawed et al., 2010).
Antimicrobial and Antifungal Applications
Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, showing varying degrees of antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species (Gul et al., 2017).
Antimycobacterial Activity : Küçükgüzel et al. (1999) synthesized compounds with 2-Hydrazinocarbonyl-N-phenyl-acetamide and evaluated them for antimycobacterial activity. Some derivatives showed significant activity against Mycobacterium fortuitum and Mycobacterium tuberculosis (Küçükgüzel et al., 1999).
Other Applications
Corrosion Inhibition : Shehata (2017) investigated N-(4-(2-hydrazinyl-2-oxoethoxy) phenyl)-acetamide and its manganese complex as corrosion inhibitors for mild steel. The study showed that the manganese complex provided more efficient corrosion inhibition than the ligand alone (Shehata, 2017).
Carbonic Anhydrase Inhibitors : Güzel et al. (2008) tested 2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, a related compound, as an inhibitor of various carbonic anhydrase isoforms. The compound showed potent inhibition, making it a potential candidate for clinical applications where strong inhibition of certain carbonic anhydrase isoforms is required (Güzel et al., 2008).
Future Directions
properties
IUPAC Name |
3-hydrazinyl-3-oxo-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-12-9(14)6-8(13)11-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTJPRJDAUGFHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinocarbonyl-N-phenyl-acetamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.